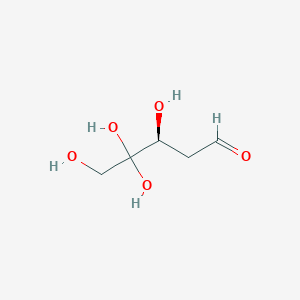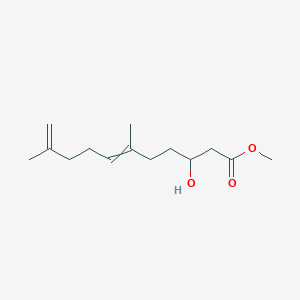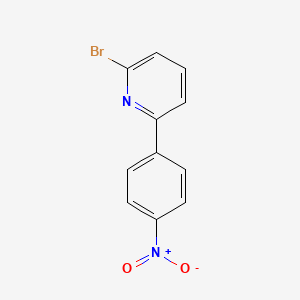![molecular formula C11H13NO6 B12538376 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- CAS No. 832102-15-5](/img/structure/B12538376.png)
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an oxirane ring and a nitrophenoxy group, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- typically involves the reaction of appropriate phenolic compounds with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted with methoxymethyl chloride and a nitrating agent to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines, thiols, or alcohols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alcohols, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-
- Oxirane, 2-ethyl-2-methyl-
- Oxirane, methyl-, (S)-
- 2-[(2-ethoxyphenoxy)methyl]oxirane
Comparison
Compared to these similar compounds, Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is unique due to the presence of both the methoxymethoxy and nitrophenoxy groups. These functional groups impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The combination of these groups in a single molecule is not commonly found in other oxirane derivatives, highlighting its uniqueness.
This detailed article provides a comprehensive overview of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
832102-15-5 |
|---|---|
Fórmula molecular |
C11H13NO6 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane |
InChI |
InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m0/s1 |
Clave InChI |
XCKDLEDCGWEDOQ-VIFPVBQESA-N |
SMILES isomérico |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@@H]2CO2 |
SMILES canónico |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
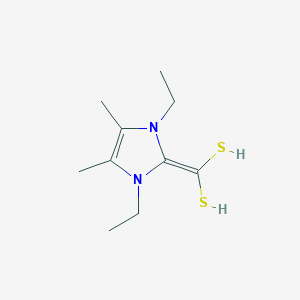
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
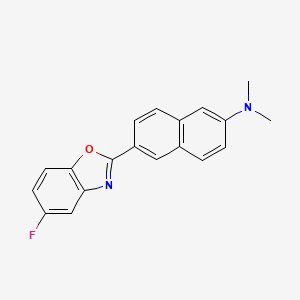
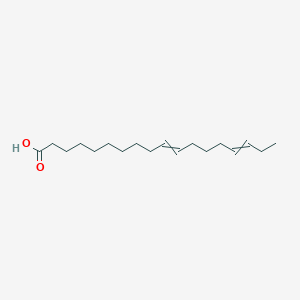
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
